molecular formula C14H23NO2 B3050570 NO-30 CAS No. 27078-43-9

NO-30

Cat. No.: B3050570
CAS No.: 27078-43-9
M. Wt: 237.34 g/mol
InChI Key: KIZBMGPQRBWTEO-UHFFFAOYSA-N
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Description

The compound “NO-30” refers to Nitric Oxide, a colorless gas with the chemical formula NO. Nitric Oxide is a free radical, meaning it has an unpaired electron, which contributes to its high reactivity. It is one of the principal oxides of nitrogen and plays a significant role in various physiological and pathological processes in mammals, including humans .

Preparation Methods

Synthetic Routes and Reaction Conditions

Nitric Oxide can be synthesized through several methods:

    Combustion Processes: Nitric Oxide is formed in combustion systems, such as automobile engines and power plants, where nitrogen and oxygen react at high temperatures.

    Laboratory Synthesis: In the laboratory, Nitric Oxide can be prepared by reducing nitric acid with copper[ 3 \text{Cu} + 8 \text{HNO}_3 \rightarrow 3 \text{Cu(NO}_3\text{)}_2 + 2 \text{NO} + 4 \text{H}_2\text{O} ]

    Industrial Production: Industrially, Nitric Oxide is produced by the catalytic oxidation of ammonia at high temperatures in the presence of a platinum-rhodium catalyst[ 4 \text{NH}_3 + 5 \text{O}_2 \rightarrow 4 \text{NO} + 6 \text{H}_2\text{O} ]

Chemical Reactions Analysis

Types of Reactions

Nitric Oxide undergoes various chemical reactions, including:

    Oxidation: Nitric Oxide reacts with oxygen to form nitrogen dioxide[ 2 \text{NO} + \text{O}_2 \rightarrow 2 \text{NO}_2 ]

    Reduction: Nitric Oxide can be reduced to nitrogen gas in the presence of reducing agents.

    Substitution: Nitric Oxide can react with halogens to form nitrosyl halides.

Common Reagents and Conditions

    Oxidation: Oxygen is the common reagent, and the reaction typically occurs at room temperature.

    Reduction: Reducing agents such as hydrogen or carbon monoxide are used under controlled conditions.

    Substitution: Halogens like chlorine or bromine are used in the presence of a catalyst.

Major Products

    Oxidation: Nitrogen dioxide (NO₂)

    Reduction: Nitrogen gas (N₂)

    Substitution: Nitrosyl halides (e.g., nitrosyl chloride)

Scientific Research Applications

Nitric Oxide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in various chemical reactions and as an intermediate in industrial processes.

    Biology: Acts as a signaling molecule in various physiological processes, including vasodilation and neurotransmission.

    Medicine: Used in the treatment of conditions like hypoxic respiratory failure in neonates. It is also studied for its potential therapeutic effects in cardiovascular diseases and cancer.

    Industry: Employed in the production of nitric acid and as a precursor for other nitrogen compounds.

Mechanism of Action

Nitric Oxide exerts its effects by binding to the heme moiety of cytosolic guanylate cyclase, activating the enzyme and increasing intracellular levels of cyclic guanosine monophosphate (cGMP). This leads to the relaxation of vascular smooth muscle and vasodilation . Nitric Oxide also acts as a neurotransmitter and is involved in immune responses by mediating macrophage cytotoxicity against pathogens .

Comparison with Similar Compounds

Nitric Oxide can be compared with other nitrogen oxides:

    Nitrogen Dioxide (NO₂): A reddish-brown gas that is a significant air pollutant and has different reactivity compared to Nitric Oxide.

    Nitrous Oxide (N₂O):

    Dinitrogen Pentoxide (N₂O₅): A solid compound used as a nitrating agent in organic synthesis.

Nitric Oxide is unique due to its role as a signaling molecule in biological systems and its high reactivity as a free radical .

Properties

IUPAC Name

2-[2-(diethylamino)ethoxy]-1-phenylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO2/c1-3-15(4-2)10-11-17-12-14(16)13-8-6-5-7-9-13/h5-9,14,16H,3-4,10-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIZBMGPQRBWTEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOCC(C1=CC=CC=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30949837
Record name 2-[2-(Diethylamino)ethoxy]-1-phenylethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30949837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27078-43-9
Record name Benzyl alcohol, alpha-((2-(diethylamino)ethoxy)methyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027078439
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[2-(Diethylamino)ethoxy]-1-phenylethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30949837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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